molecular formula C15H21NO3 B3980069 4-phenoxy-N-(tetrahydro-2-furanylmethyl)butanamide

4-phenoxy-N-(tetrahydro-2-furanylmethyl)butanamide

Cat. No. B3980069
M. Wt: 263.33 g/mol
InChI Key: UCAZINBHEAFDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-N-(tetrahydro-2-furanylmethyl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields. This compound is also known by the chemical name PHFMB and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of PHFMB is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and reducing inflammation. PHFMB has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), reducing inflammation.
Biochemical and Physiological Effects:
PHFMB has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to pain and inflammation. PHFMB has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), suggesting potential applications in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of PHFMB is its relatively low toxicity, making it a promising candidate for further research. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on PHFMB. One area of interest is its potential applications in cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of pain, inflammation, and oxidative stress-related disorders. Finally, more research is needed to optimize its synthesis method and improve its solubility for in vivo administration.

Scientific Research Applications

PHFMB has been the subject of scientific research due to its potential applications in medicine. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, PHFMB has been found to have anti-inflammatory and analgesic effects, suggesting potential applications in the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(16-12-14-8-4-10-19-14)9-5-11-18-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAZINBHEAFDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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